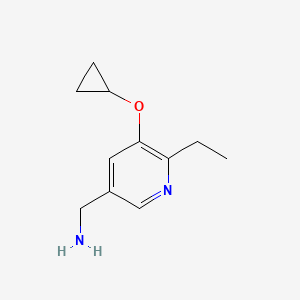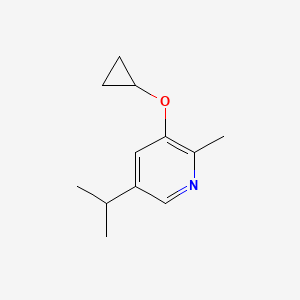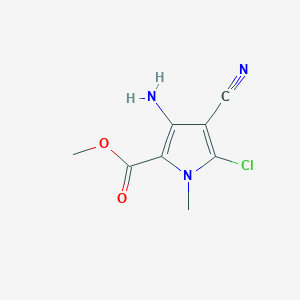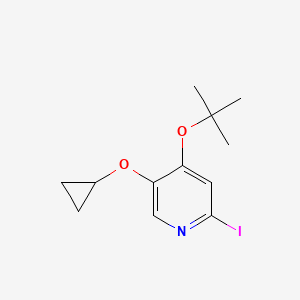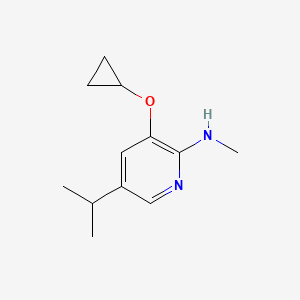
1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H12N2 It is a derivative of naphthalene, characterized by the presence of an amino group and a nitrile group on the tetrahydronaphthalene ring
Méthodes De Préparation
The synthesis of 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reduction of a corresponding nitro compound followed by a nitrile formation reaction. Industrial production methods may involve catalytic hydrogenation and the use of specific reagents to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in π-electron delocalization, affecting its reactivity and interactions with other molecules. These interactions can influence various biological processes and chemical reactions.
Comparaison Avec Des Composés Similaires
1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-1-naphthylamine: Similar in structure but lacks the nitrile group.
2-Amino-5,6,7,8-tetrahydronaphthalene: Another derivative with different substitution patterns.
6-Amino-1,2,3,4-tetrahydronaphthalene: A related compound with variations in the position of the amino group
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
1-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h5-6H,1-4,13H2 |
Clé InChI |
BISTYQPUBWIBON-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


